molecular formula C12H22O2 B14306584 5-(Oct-2-EN-1-YL)oxolan-2-OL CAS No. 110731-03-8

5-(Oct-2-EN-1-YL)oxolan-2-OL

Cat. No.: B14306584
CAS No.: 110731-03-8
M. Wt: 198.30 g/mol
InChI Key: GSJNADVEJIQMMX-UHFFFAOYSA-N
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Description

5-(Oct-2-en-1-yl)oxolan-2-ol is a chemical compound that belongs to the class of oxolanes Oxolanes are organic heterocyclic compounds that consist of a five-membered ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oct-2-en-1-yl)oxolan-2-ol typically involves the reaction of oct-2-en-1-ol with oxirane under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the oxolane ring. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Oct-2-en-1-yl)oxolan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane-2-one derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxolane-2-one derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

5-(Oct-2-en-1-yl)oxolan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Oct-2-en-1-yl)oxolan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Oct-2-en-1-yl)oxolan-2-one: A stereoisomer with similar chemical properties.

    Oxolan-2-one: A simpler oxolane derivative without the oct-2-en-1-yl group.

    Tetrahydrofuran: A fully saturated analog of oxolane.

Uniqueness

5-(Oct-2-en-1-yl)oxolan-2-ol is unique due to the presence of the oct-2-en-1-yl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-oct-2-enyloxolan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11-13H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJNADVEJIQMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1CCC(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70763357
Record name 5-(Oct-2-en-1-yl)oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70763357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110731-03-8
Record name 5-(Oct-2-en-1-yl)oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70763357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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